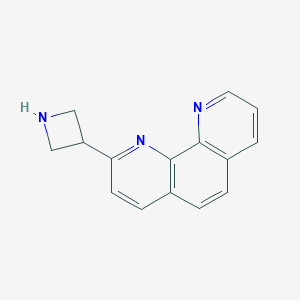

2-(3-Azetidinyl)-1,10-phenanthroline

Description

2-(3-Azetidinyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a planar, aromatic bidentate ligand widely used in coordination chemistry and materials science. The compound features an azetidinyl group (a four-membered saturated nitrogen-containing ring) at the 2-position of the phenanthroline scaffold. This substitution introduces unique steric and electronic properties compared to unmodified phenanthroline or derivatives with bulkier or unsaturated substituents.

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-1,10-phenanthroline |

InChI |

InChI=1S/C15H13N3/c1-2-10-3-4-11-5-6-13(12-8-16-9-12)18-15(11)14(10)17-7-1/h1-7,12,16H,8-9H2 |

InChI Key |

CIVYGRNTVAWBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662350” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Starting Materials: The synthesis begins with specific starting materials that undergo a series of reactions.

Reaction Conditions: These reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD32662350” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD32662350” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions involve the gain of electrons, resulting in the formation of reduced products.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to determine their structure and purity.

Scientific Research Applications

“MFCD32662350” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD32662350” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions can result in various biological and chemical effects, depending on the context and application.

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

- 2-(Phenylethynyl)-1,10-phenanthroline (PEP) : The phenylethynyl group enhances π-conjugation and solubility, enabling robust luminescence in europium(III) complexes. This substituent also stabilizes metal-ligand charge transfer (MLCT) states, critical for optoelectronic applications .

- 2-(4-Pyridyl)-1,10-phenanthroline : The pyridyl group provides an additional coordination site, improving catalytic performance in chromium-based systems for CO₂ conversion. The extended π-system facilitates stronger metal-ligand interactions and dispersion on supports .

- Di(aryl)-1,10-phenanthroline derivatives : Substitutions at the 2,9-positions (e.g., methoxy or hydroxy groups) modulate the redox properties of copper(I) complexes, enhancing their photocatalytic activity in organic transformations .

- 2-(3-Azetidinyl)-1,10-phenanthroline : The azetidinyl group, being smaller and saturated, likely reduces steric hindrance while offering electron-donating capabilities. This could improve ligand accessibility in catalytic cycles or metal-organic frameworks (MOFs) compared to bulkier substituents.

Quantum Chemical Insights

Density functional theory (DFT) studies on dichlorodioxochromium(VI) complexes with phenanthroline derivatives reveal that substituents influence Cr–O bond lengths and vibrational spectra .

Catalytic Performance

- MOF Construction: Phenanthroline derivatives with carboxyphenyl groups (e.g., HNCP) form photoactive MOFs with high CO₂ adsorption capacity . Azetidinyl’s smaller size could enable tighter packing or novel pore architectures.

- Biological Activity : While 1,10-phenanthroline itself lacks agonist activity in olfactory receptors (OR1A1/OR2W1) , alkylated or benzylated derivatives exhibit antimalarial properties . Azetidinyl’s nitrogen may enable hydrogen bonding, enhancing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.